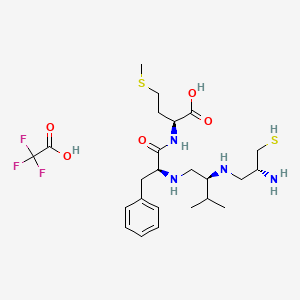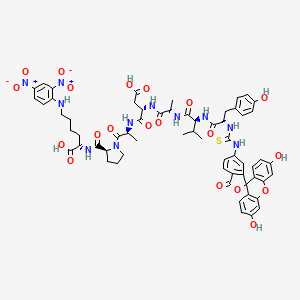
Decanoyl-Arg-Val-Lys-Arg-chloromethylketone trifluoroacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Decanoyl-Arg-Val-Lys-Arg-chloromethylketone trifluoroacetate, also known as Dec-RVKR-CMK, is a synthetic furin inhibitor . It acts against flaviviruses such as Zika virus (ZIKV), Japanese encephalitis virus (JEV), Dengue virus (DENV), and West Nile virus (WNV) through the inhibition of furin-mediated prM cleavage . It has been used by many groups as a reference inhibitor to study the effect of furin and related proprotein convertases .
Chemical Reactions Analysis
Dec-RVKR-CMK binds to the catalytic site of furin, inhibiting the cleavage and fusion activity of viral glycoproteins, as well as virus replication . It has been demonstrated that Dec-RVKR-CMK decreased the production of β-amyloid-induced active matrix metalloproteinase 2 in U87 cells .Physical And Chemical Properties Analysis
This compound is a tetrapeptide and an organochlorine compound . It is a synthetic furin inhibitor suitable for clinical purposes . The salt form of this compound is trifluoroacetate .科学研究应用
Decanoyl-Arg-Val-Lys-Arg-chloromethylketone trifluoroacetate has been used in a variety of scientific research applications. It has been used as a reagent for the synthesis of peptides and other compounds. It has also been used to study the action of enzymes, hormones, and other bioactive molecules. It has been used to study the structure and function of proteins, and to investigate the mechanism of action of drugs.
作用机制
Target of Action
Decanoyl-RVKR-CMK (TFA), also known as Decanoyl-Arg-Val-Lys-Arg-chloromethylketone trifluoroacetate, is a subtilisin/Kex2p-like proprotein convertase inhibitor . It blocks the activity of all seven convertases (PC1, PC2, PC4, PACE4, PC5, PC7, and furin) . These convertases play a crucial role in the processing of proproteins to generate bioactive peptides or to activate enzymes and growth factors .
Mode of Action
Decanoyl-RVKR-CMK (TFA) interacts with its targets, the proprotein convertases, by binding to their catalytic site, thereby blocking their activity . This inhibition prevents the convertases from cleaving proproteins, which disrupts the generation of bioactive peptides and the activation of enzymes and growth factors .
Biochemical Pathways
The inhibition of proprotein convertases by Decanoyl-RVKR-CMK (TFA) affects several biochemical pathways. For instance, it abolishes the processing of proET-1 in endothelial cells and inhibits the regulated secretion of the neuronal polypeptide VGF in PC12 cells . It also inhibits the cleavage of glycoprotein B of human cytomegalovirus .
Pharmacokinetics
It is soluble in water , which suggests that it could be readily absorbed and distributed in the body
Result of Action
The action of Decanoyl-RVKR-CMK (TFA) results in several molecular and cellular effects. It blocks the fusion of flavaviruses and coronaviruses, including SARS-CoV-2, with the membrane of human host cells . It also inhibits the processing of proET-1 in endothelial cells and the secretion of VGF in PC12 cells . Furthermore, it inhibits the cleavage of SARS-CoV-2 spike protein by furin and blocks viral cell entry .
实验室实验的优点和局限性
Decanoyl-Arg-Val-Lys-Arg-chloromethylketone trifluoroacetate has several advantages as a reagent for laboratory experiments. It is easy to synthesize and can be stored for long periods of time without degradation. It is also highly soluble in organic solvents, making it easy to use in a variety of laboratory experiments. One limitation of this compound is that it is not very stable in aqueous solutions, so it must be stored and used in anhydrous solvents.
未来方向
The most promising future directions for Decanoyl-Arg-Val-Lys-Arg-chloromethylketone trifluoroacetate include the development of new synthetic methods for the synthesis of peptides and other compounds, the development of new methods for studying the action of enzymes, hormones, and other bioactive molecules, and the development of new methods for studying the effects of drugs on the body and brain. Additionally, this compound could be used to develop new methods for studying the structure and function of proteins, and to investigate the mechanism of action of drugs. Finally, this compound could be used to develop new methods for studying the effects of drugs on the body and brain.
合成方法
Decanoyl-Arg-Val-Lys-Arg-chloromethylketone trifluoroacetate is synthesized by the reaction of decanoyl-Arg-Val-Lys-Arg-chloromethylketone (this compound) and trifluoroacetic acid (TFA). The reaction is carried out in a solvent such as dichloromethane (DCM) or dimethylformamide (DMF). The resulting product is a solid, white powder which is soluble in organic solvents.
生化分析
Biochemical Properties
Decanoyl-RVKR-CMK (TFA) plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. Specifically, it blocks the activity of all seven convertases, which are enzymes that play crucial roles in protein processing . This compound abolishes proET-1 processing in endothelial cells and inhibits the regulated secretion of the neuronal polypeptide VGF in PC12 cells .
Cellular Effects
Decanoyl-RVKR-CMK (TFA) has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting the processing of proET-1 in endothelial cells and the secretion of VGF in PC12 cells . It also blocks the fusion of flavaviruses and coronaviruses, including SARS-CoV-2, with the membrane of human host cells .
Molecular Mechanism
The molecular mechanism of Decanoyl-RVKR-CMK (TFA) involves its interaction with biomolecules and its impact on gene expression. It inhibits the cleavage of glycoprotein B of human cytomegalovirus . It also inhibits the cleavage of the SARS-CoV-2 spike protein by furin and blocks viral cell entry .
属性
IUPAC Name |
N-[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(3S)-1-chloro-6-(diaminomethylideneamino)-2-oxohexan-3-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]decanamide;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H66ClN11O5.C2HF3O2/c1-4-5-6-7-8-9-10-18-28(48)43-25(17-14-21-42-34(39)40)31(50)46-29(23(2)3)32(51)45-26(15-11-12-19-36)30(49)44-24(27(47)22-35)16-13-20-41-33(37)38;3-2(4,5)1(6)7/h23-26,29H,4-22,36H2,1-3H3,(H,43,48)(H,44,49)(H,45,51)(H,46,50)(H4,37,38,41)(H4,39,40,42);(H,6,7)/t24-,25-,26-,29-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYMXBIIZDOWKAX-AZRYXFGXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)CCl.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)CCl.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H67ClF3N11O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
858.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














